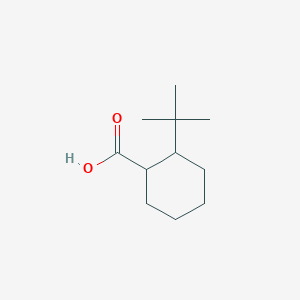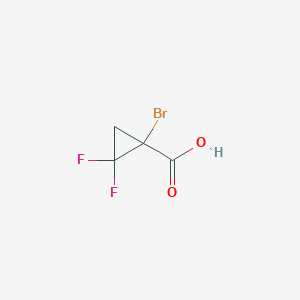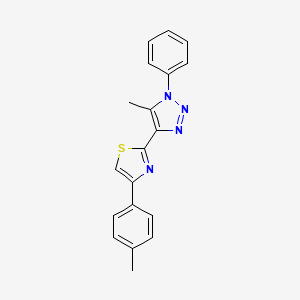![molecular formula C6H5BrN4 B2506967 4-溴-1-甲基-1H-吡唑并[3,4-d]嘧啶 CAS No. 83255-88-3](/img/structure/B2506967.png)
4-溴-1-甲基-1H-吡唑并[3,4-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The unique structure of 4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine makes it a valuable scaffold for the development of new therapeutic agents.
科学研究应用
作用机制
Target of Action
The primary target of 4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . The compound exerts significant alterations in cell cycle progression, in addition to inducing apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 by 4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell growth arrest .
Result of Action
The result of the action of 4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is the significant inhibition of cell growth . Most of the compounds showed superior cytotoxic activities against certain cell lines . It also induces apoptosis, a form of programmed cell death, within cells .
生化分析
Biochemical Properties
4-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . This interaction with CDK2 suggests that it may play a role in the regulation of cell cycle progression . The compound achieves this by fitting into the ATP adenine region of CDK2, mimicking the essential hydrogen bonding with Leu83 .
Cellular Effects
In cellular studies, 4-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has shown to exert significant effects on various types of cells. For instance, it has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . It appears to influence cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, 4-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine exerts its effects through a series of binding interactions with biomolecules. As mentioned earlier, it fits into the ATP adenine region of CDK2, establishing essential hydrogen bonding with Leu83 . This interaction leads to the inhibition of CDK2, thereby affecting cell cycle progression .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s inhibitory effects on cell growth are significant
Metabolic Pathways
Given its interaction with CDK2, it is likely to be involved in pathways related to cell cycle regulation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3-nitro-1H-pyrazole with methylamine, followed by cyclization with formamide . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of 4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to obtain the final product .
化学反应分析
Types of Reactions
4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which can be further explored for their biological activities .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: The parent compound, which shares the core structure but lacks the bromine and methyl substituents.
4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: A similar compound with a chlorine atom instead of bromine.
1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Lacks the halogen substituent, offering different reactivity and biological activity.
Uniqueness
4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the methyl group contributes to its overall stability and bioavailability .
属性
IUPAC Name |
4-bromo-1-methylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-11-6-4(2-10-11)5(7)8-3-9-6/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEJZRCZVOPFOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (S)-2-(5-azaspiro[2.4]heptan-6-yl)acetate hydrochloride](/img/structure/B2506885.png)
![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506888.png)
![2-(4-fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2506889.png)
![2-[(4-Methylphenyl)methyl-prop-2-ynylamino]-N-(2-oxothiolan-3-yl)acetamide](/img/structure/B2506890.png)
![(E)-[1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylidene](methoxy)amine](/img/structure/B2506893.png)
![N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2506895.png)
![6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2506898.png)
![4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2506899.png)


![2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride](/img/structure/B2506902.png)


